

Spectroscopic Analysis of 3-Carbamoylpicolinic Acid: A Technical Guide

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Compound of Interest

Compound Name: 3-Carbamoylpicolinic Acid

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This technical guide provides a comprehensive overview of the expected spectroscopic data for **3-Carbamoylpicolinic Acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The information is tailored for researchers, scientists, and professionals in drug development, offering a detailed look at the molecule's structural characterization through spectroscopic methods.

Please note: Publicly available, experimentally derived spectra for **3-Carbamoylpicolinic Acid** are limited. The data presented herein are predicted values based on the known chemical structure and established principles of spectroscopic analysis.

Molecular Structure

IUPAC Name: 3-Carbamoylpyridine-2-carboxylic acid Molecular Formula: $C_7H_6N_2O_3$ Molecular Weight: 166.14 g/mol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.^[1]

¹H NMR (Proton NMR) Data (Predicted)

The ¹H NMR spectrum is expected to show three signals in the aromatic region corresponding to the three protons on the pyridine ring, and a broad signal for the carboxylic acid proton, as

well as two broad signals for the amide protons.

Chemical Shift (δ) (ppm)	Multiplicity	Integration	Assignment
~8.7 - 8.9	Doublet of doublets	1H	H6
~8.2 - 8.4	Doublet of doublets	1H	H4
~7.5 - 7.7	Doublet of doublets	1H	H5
~10.0 - 13.0	Broad Singlet	1H	COOH
~7.5 - 8.5	Broad Singlet	1H	CONH ₂ (one of two)
~7.0 - 8.0	Broad Singlet	1H	CONH ₂ (one of two)

¹³C NMR (Carbon-13) NMR Data (Predicted)

The ¹³C NMR spectrum will display seven distinct signals, corresponding to the seven carbon atoms in the molecule.

Chemical Shift (δ) (ppm)	Assignment
~168 - 172	C=O (Carboxylic Acid)
~165 - 168	C=O (Amide)
~150 - 153	C2
~148 - 151	C6
~138 - 141	C4
~128 - 132	C3
~124 - 127	C5

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.^[2]

Characteristic IR Absorption Bands (Predicted)

Frequency (cm ⁻¹)	Bond Vibration	Functional Group	Intensity
3500 - 3300	N-H stretch	Primary Amide	Medium
3300 - 2500	O-H stretch	Carboxylic Acid	Strong, Broad
~3100 - 3000	C-H stretch	Aromatic	Medium
1760 - 1690	C=O stretch	Carboxylic Acid	Strong
1690 - 1630	C=O stretch	Primary Amide (Amide I)	Strong
1650 - 1580	N-H bend	Primary Amide (Amide II)	Medium
1600 - 1585	C=C stretch	Aromatic Ring	Medium

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of a compound.^[3]

Mass Spectrometry Data (Predicted)

m/z	Ion	Notes
166	$[M]^+$	Molecular Ion
149	$[M - NH_3]^+$	Loss of ammonia from the amide group
148	$[M - H_2O]^+$	Loss of water
122	$[M - CO_2]^+$	Loss of carbon dioxide from the carboxylic acid
121	$[M - COOH]^+$	Loss of the carboxyl group
106	$[M - COOH - NH]^+$	Subsequent fragmentation
78	$[C_5H_4N]^+$	Pyridine ring fragment

Experimental Protocols

a) NMR Spectroscopy A generalized protocol for acquiring NMR spectra of organic molecules is as follows:[4]

- Sample Preparation: Dissolve 5-10 mg of **3-Carbamoylpicolinic Acid** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO- d_6 , due to the presence of exchangeable protons in the carboxylic acid and amide groups).
- Transfer: Filter the solution into a clean NMR tube.
- Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[5]
- Acquisition: Place the NMR tube into the spectrometer. Acquire 1H and ^{13}C NMR spectra using appropriate pulse sequences and acquisition parameters. For ^{13}C NMR, techniques like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.[6]

b) Infrared (IR) Spectroscopy A common method for solid sample preparation in IR spectroscopy is the thin solid film method:[7]

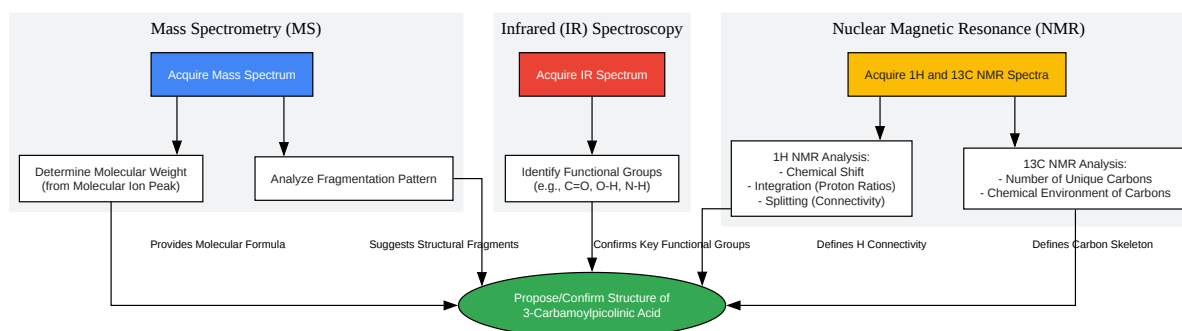
- **Sample Preparation:** Dissolve a small amount (a few milligrams) of **3-Carbamoylpicolinic Acid** in a volatile solvent (e.g., methanol or acetone).
- **Film Formation:** Place a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the solid compound on the plate.^[7]
- **Analysis:** Place the salt plate in the sample holder of the FT-IR spectrometer and acquire the spectrum. The intensity of the peaks can be adjusted by adding more solution for a thicker film or diluting the solution for a thinner film.^[7]

c) **Mass Spectrometry** The following outlines a general procedure for mass spectrometry analysis:^{[6][8]}

- **Sample Introduction:** The sample is introduced into the mass spectrometer, often after being vaporized by heating in a vacuum.^[6]
- **Ionization:** The gaseous molecules are ionized, commonly using an electron impact (EI) source. In EI, a high-energy electron beam knocks an electron off the molecule to form a molecular ion (a radical cation).^{[6][8]}
- **Acceleration:** The newly formed ions are accelerated by an electric field.^[8]
- **Deflection:** The accelerated ions then enter a magnetic field, where they are deflected based on their mass-to-charge ratio (m/z). Lighter ions are deflected more than heavier ones.^[8]
- **Detection:** A detector measures the abundance of ions at each m/z value, generating the mass spectrum.^[6]

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like **3-Carbamoylpicolinic Acid** using a combination of spectroscopic techniques.



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Caption: Logical workflow for structural elucidation using MS, IR, and NMR.

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